1H-Pyrrole, 1-ethenyl-2-methyl-3-pentyl-

Description

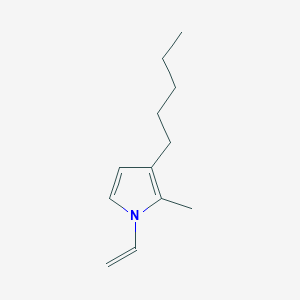

1H-Pyrrole, 1-ethenyl-2-methyl-3-pentyl- is a substituted pyrrole derivative characterized by an ethenyl group at position 1, a methyl group at position 2, and a pentyl chain at position 3 of the pyrrole ring. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and structural versatility.

Properties

CAS No. |

64222-37-3 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

1-ethenyl-2-methyl-3-pentylpyrrole |

InChI |

InChI=1S/C12H19N/c1-4-6-7-8-12-9-10-13(5-2)11(12)3/h5,9-10H,2,4,6-8H2,1,3H3 |

InChI Key |

VIMBQUWIKYJOBK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=C(N(C=C1)C=C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrole Derivatives

Structural and Electronic Properties

- Substituent Effects: The pentyl chain at position 3 in the target compound increases steric bulk and lipophilicity compared to methyl or phenyl groups in analogs. This may reduce water solubility but enhance membrane permeability in biological systems . Compared to SC-2001, which has a brominated methoxy group, the target compound lacks electronegative substituents, suggesting lower electrophilicity and distinct reactivity .

Physical and Chemical Properties

- Solubility: The pentyl substituent likely renders the compound hydrophobic, similar to other alkylated pyrroles (e.g., 2-pentanone-pyrrole derivatives are typically insoluble in water) .

- Thermal Stability : Branched alkyl chains (e.g., pentyl) may lower melting points compared to planar aryl-substituted pyrroles like 2-phenyl derivatives .

Q & A

What are the optimal synthetic routes for 1H-Pyrrole, 1-ethenyl-2-methyl-3-pentyl-, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis of substituted pyrroles often involves cyclocondensation, cross-coupling, or functionalization of pre-existing pyrrole cores. For 1H-pyrrole derivatives with ethenyl and alkyl substituents, strategies include:

- Allenyl Group Introduction : As shown in related studies, introducing an allenyl group (e.g., ethenyl) at position 1 can be achieved via palladium-catalyzed coupling or nucleophilic substitution under controlled temperatures (40–80°C) .

- Alkylation : The pentyl group at position 3 may be introduced using alkyl halides in the presence of a base (e.g., NaH) in anhydrous solvents like THF or Et₂O .

- Optimization Parameters : Yield and purity depend on solvent polarity (e.g., xylene for high-temperature reactions), catalyst selection (e.g., chloranil for oxidation steps), and reaction time (e.g., 25–30 hours for cyclization) .

- Purification : Column chromatography (hexane/ethyl acetate) or recrystallization (methanol) is critical for isolating the target compound .

How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

Level: Basic

Methodological Answer:

- ¹H/¹³C NMR :

- The ethenyl group (CH₂=CH-) at position 1 shows characteristic doublets in the δ 4.5–6.5 ppm range for vinyl protons, with coupling constants (J = 10–16 Hz) indicating trans/cis configurations .

- The pentyl group at position 3 exhibits triplet/multiplet signals for terminal CH₃ (δ 0.8–1.0 ppm) and methylene protons (δ 1.2–1.5 ppm) .

- IR Spectroscopy : Stretching frequencies for C=C (1650–1600 cm⁻¹) and C-N (1350–1250 cm⁻¹) confirm the pyrrole core and substituents .

- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass verification (e.g., molecular ion peak at m/z ≈ 193 for C₁₃H₁₉N) .

What reaction mechanisms explain the regioselectivity of electrophilic substitution in this compound?

Level: Advanced

Methodological Answer:

The electron-rich pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (positions 2 and 5). Substituent effects modulate reactivity:

- Ethenyl Group (Position 1) : Acts as an electron-withdrawing group via conjugation, deactivating the adjacent α-position (position 2) and directing electrophiles to position 4 or 5 .

- Methyl Group (Position 2) : Electron-donating via hyperconjugation, enhancing reactivity at position 5.

- Pentyl Group (Position 3) : Steric hindrance may block substitution at position 4, favoring position 5. Computational studies (DFT) can map electron density distribution to predict sites .

How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

Level: Advanced

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-311+G(d,p) to determine frontier molecular orbitals (HOMO/LUMO). A small HOMO-LUMO gap (<4 eV) suggests high reactivity .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions. The ethenyl group’s π-electrons and pyrrole nitrogen create sites for radical or ionic interactions .

- Reaction Pathway Modeling : Simulate intermediates and transition states for reactions like Diels-Alder or cycloadditions to predict regioselectivity .

How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Level: Advanced

Methodological Answer:

- Variable Reaction Conditions : Differences in catalysts (e.g., chloranil vs. DDQ), solvents (xylene vs. DMSO), or temperature can alter yields. Systematically replicate protocols while controlling moisture/oxygen levels .

- Spectroscopic Discrepancies : Use deuterated solvents for NMR to avoid peak splitting artifacts. Cross-validate with X-ray crystallography (SHELX refinement) to resolve structural ambiguities .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., reactant ratios, time) and optimize reproducibility .

What strategies are effective for evaluating the biological activity of this compound?

Level: Advanced

Methodological Answer:

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like enzymes or receptors. Focus on the pyrrole core’s hydrogen-bonding capacity .

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays. The pentyl chain may enhance membrane permeability .

- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to evaluate pharmacokinetic potential .

What safety protocols are essential for handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential respiratory irritation .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid generating dust/aerosols .

- First Aid : Immediate rinsing with water (15+ minutes for eye exposure) and medical consultation for ingestion/inhalation .

How does this compound serve as a precursor in heterocyclic chemistry?

Level: Advanced

Methodological Answer:

- Cycloaddition Reactions : The ethenyl group participates in [4+2] Diels-Alder reactions to form bicyclic structures. For example, reacting with dienophiles like maleic anhydride yields fused pyrrole derivatives .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids functionalizes the pyrrole ring at vacant positions, enabling access to polycyclic architectures .

- Oxidative Functionalization : Chloranil-mediated oxidation can introduce sulfonyl or carbonyl groups for further derivatization .

How do steric and electronic effects of substituents influence the compound’s physical properties?

Level: Advanced

Methodological Answer:

- Boiling Point/Solubility : The pentyl group increases hydrophobicity, reducing aqueous solubility but enhancing lipid bilayer penetration. Ethenyl groups contribute to lower melting points due to reduced symmetry .

- Crystallinity : Bulky substituents (e.g., pentyl) disrupt packing, yielding amorphous solids. X-ray diffraction (SHELXL) reveals intermolecular interactions like C-H···π bonds .

What crystallographic techniques are critical for resolving the compound’s 3D structure?

Level: Basic

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., methanol/CHCl₃). Use SHELXL for refinement, focusing on anisotropic displacement parameters to confirm substituent orientations .

- Powder XRD : Assess phase purity by matching experimental patterns with simulated data (Mercury software) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.